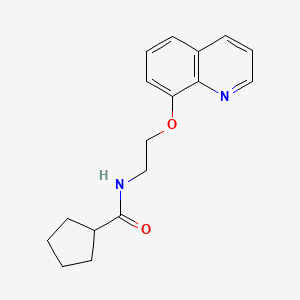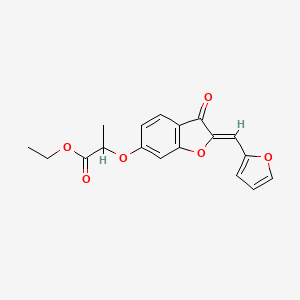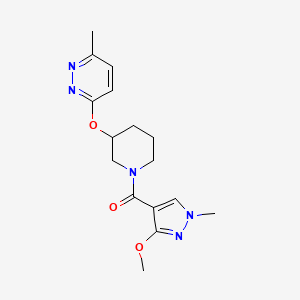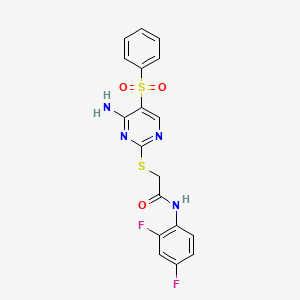![molecular formula C11H22N2O B2932917 4-[2-(Dimethylamino)ethyl-methylamino]cyclohexan-1-one CAS No. 1529158-02-8](/img/structure/B2932917.png)
4-[2-(Dimethylamino)ethyl-methylamino]cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Dimethylamino)ethyl-methylamino]cyclohexan-1-one is a chemical compound with the CAS Number: 1529158-02-8 . It has a molecular weight of 198.31 . The IUPAC name for this compound is 4-[2-(dimethylamino)ethylamino]cyclohexanone .
Synthesis Analysis
The synthesis of a similar compound, ketamine, has been done in five steps . Initially, cyclohexanone was made to react with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid . This resulted in the formation of 1-(2-chlorophenyl)-cyclohexene . The synthesized alkene was then oxidized by potassium permanganate to give the corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature resulted in the synthesis of ketamine .Molecular Structure Analysis
The InChI code for 4-[2-(Dimethylamino)ethyl-methylamino]cyclohexan-1-one is 1S/C11H22N2O/c1-12(2)8-9-13(3)10-4-6-11(14)7-5-10/h10H,4-9H2,1-3H3 .Chemical Reactions Analysis
The synthesis process of a similar compound, ketamine, involves several chemical reactions including the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, dehydration, oxidation, imination, and rearrangement .Physical And Chemical Properties Analysis
4-[2-(Dimethylamino)ethyl-methylamino]cyclohexan-1-one is a liquid at room temperature .Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has led to the synthesis of novel derivatives of 4-[2-(Dimethylamino)ethyl-methylamino]cyclohexan-1-one, which have demonstrated significant antimicrobial activities. For instance, a study by Ghorab et al. (2017) involved the synthesis of a new series of derivatives carrying the biologically active sulfonamide moiety. These compounds were evaluated for their antibacterial and antifungal activities against various microorganisms, showing promising results with certain compounds displaying higher activity compared to reference drugs. This indicates the potential of these derivatives in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Cytotoxic Activity in Cancer Research
Another area of research involves the investigation of the cytotoxic properties of 4-[2-(Dimethylamino)ethyl-methylamino]cyclohexan-1-one derivatives against cancer cells. Deady et al. (2003) reported on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which were tested for growth inhibitory properties against various cancer cell lines, including murine P388 leukemia and human Jurkat leukemia. Some compounds exhibited potent cytotoxicity, highlighting the potential application of these derivatives in cancer therapy (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Potential CNS Agents
The synthesis and biological evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives have been explored for their potential as central nervous system (CNS) agents. Martin et al. (1981) synthesized these derivatives as analogues of previously reported compounds, showing significant antitetrabenazine activity, which is a property of most antidepressants. This research suggests the potential of these compounds in developing new CNS agents (Martin, Worm, Agnew, Kruse, Wilker, & Geyer, 1981).
Solvation Studies
In the field of chemistry, the solvation behavior of related compounds in binary solvent mixtures has been studied. Bevilaqua et al. (2004) investigated the ET polarity values of a related merocyanine dye in mixed-solvent systems, providing insights into solvent-solvent and solute-solvent interactions. This research contributes to a better understanding of the solvation phenomena and the synergistic behavior observed in many binary mixtures (Bevilaqua, da Silva, & Machado, 2004).
Safety and Hazards
properties
IUPAC Name |
4-[2-(dimethylamino)ethyl-methylamino]cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-12(2)8-9-13(3)10-4-6-11(14)7-5-10/h10H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOOHWWWEUJXME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C1CCC(=O)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-(Dimethylamino)ethyl](methyl)amino}cyclohexan-1-one | |
CAS RN |
1529158-02-8 |
Source


|
| Record name | 4-{[2-(dimethylamino)ethyl](methyl)amino}cyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2932835.png)
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2932838.png)






![ethyl 2-(3-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2932850.png)
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2932851.png)
![2-[(2,2,2-Trifluoroethyl)sulfanyl]aniline](/img/structure/B2932853.png)
![7-(3-methoxypropyl)-N,1,3-trimethyl-2,4-dioxo-N-phenyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2932855.png)

